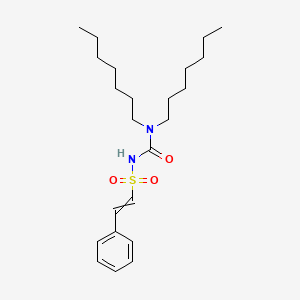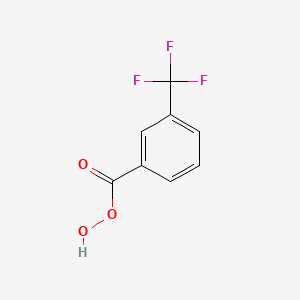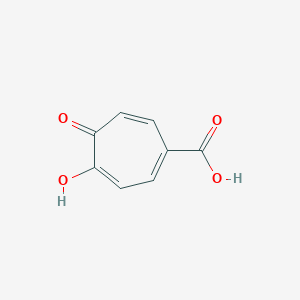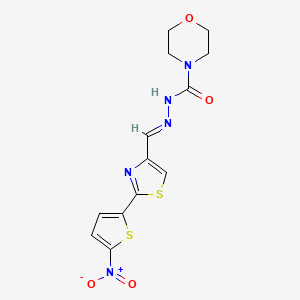
Morpholinecarboxylic acid, ((2-(5-nitro-2-thienyl)-4-thiazolyl)methylene)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholinecarboxylic acid, ((2-(5-nitro-2-thienyl)-4-thiazolyl)methylene)hydrazide is a complex organic compound that features a morpholine ring, a thiazole ring, and a nitrothiophene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of morpholinecarboxylic acid, ((2-(5-nitro-2-thienyl)-4-thiazolyl)methylene)hydrazide typically involves the reaction of 5-nitro-2-thiophenecarboxaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with morpholinecarboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
Morpholinecarboxylic acid, ((2-(5-nitro-2-thienyl)-4-thiazolyl)methylene)hydrazide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The thiazole ring can participate in electrophilic substitution reactions.
Condensation: The hydrazide group can react with aldehydes and ketones to form hydrazones.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, electrophiles for substitution reactions, and aldehydes or ketones for condensation reactions. The conditions often involve the use of organic solvents and may require heating or the use of catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while condensation with an aldehyde would form a hydrazone.
Aplicaciones Científicas De Investigación
Morpholinecarboxylic acid, ((2-(5-nitro-2-thienyl)-4-thiazolyl)methylene)hydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as an antimicrobial and anticancer agent.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of morpholinecarboxylic acid, ((2-(5-nitro-2-thienyl)-4-thiazolyl)methylene)hydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The thiazole ring can participate in binding interactions with proteins, potentially inhibiting their function. The exact molecular pathways involved are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
5-Nitro-2-thiophenecarboxaldehyde: A precursor in the synthesis of the compound.
Thiosemicarbazide: Another precursor used in the synthesis.
Morpholine: A related compound with a similar ring structure.
Uniqueness
Morpholinecarboxylic acid, ((2-(5-nitro-2-thienyl)-4-thiazolyl)methylene)hydrazide is unique due to its combination of a morpholine ring, a thiazole ring, and a nitrothiophene group.
Propiedades
Número CAS |
56527-69-6 |
|---|---|
Fórmula molecular |
C13H13N5O4S2 |
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
N-[(E)-[2-(5-nitrothiophen-2-yl)-1,3-thiazol-4-yl]methylideneamino]morpholine-4-carboxamide |
InChI |
InChI=1S/C13H13N5O4S2/c19-13(17-3-5-22-6-4-17)16-14-7-9-8-23-12(15-9)10-1-2-11(24-10)18(20)21/h1-2,7-8H,3-6H2,(H,16,19)/b14-7+ |
Clave InChI |
BRICZLBMMJDMGE-VGOFMYFVSA-N |
SMILES isomérico |
C1COCCN1C(=O)N/N=C/C2=CSC(=N2)C3=CC=C(S3)[N+](=O)[O-] |
SMILES canónico |
C1COCCN1C(=O)NN=CC2=CSC(=N2)C3=CC=C(S3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



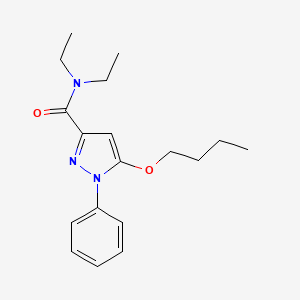
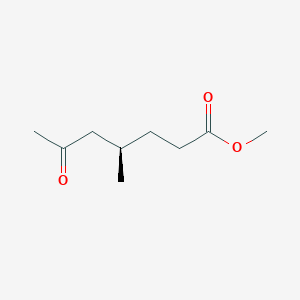
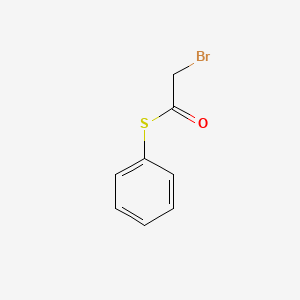
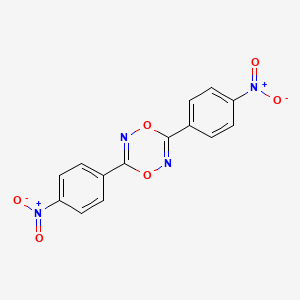
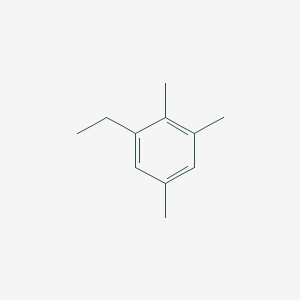

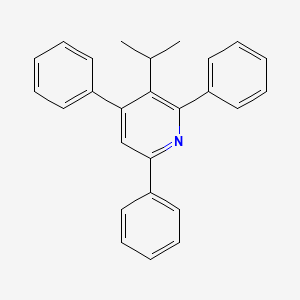
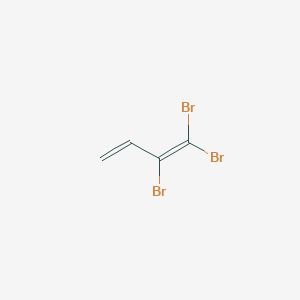
![Propanedinitrile, [1-(2-thienyl)propylidene]-](/img/structure/B14631348.png)
